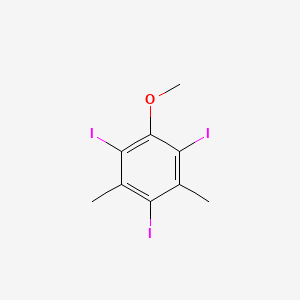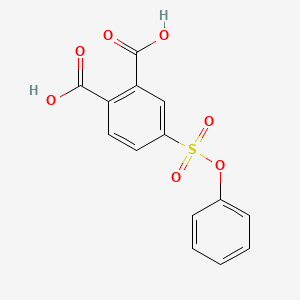
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is an aromatic compound characterized by the presence of a benzene ring substituted with a phenoxysulfonyl group and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid typically involves the sulfonation of phenol followed by a Friedel-Crafts acylation reaction to introduce the benzene-1,2-dicarboxylic acid moiety. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids such as aluminum chloride for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxysulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxysulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic acid (1,2-benzenedicarboxylic acid): Similar structure but lacks the phenoxysulfonyl group.
Isophthalic acid (1,3-benzenedicarboxylic acid): Different positional isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another positional isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
4-(Phenoxysulfonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the phenoxysulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58370-85-7 |
|---|---|
Fórmula molecular |
C14H10O7S |
Peso molecular |
322.29 g/mol |
Nombre IUPAC |
4-phenoxysulfonylphthalic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)11-7-6-10(8-12(11)14(17)18)22(19,20)21-9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
Clave InChI |
MPQURQMXMPHZKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
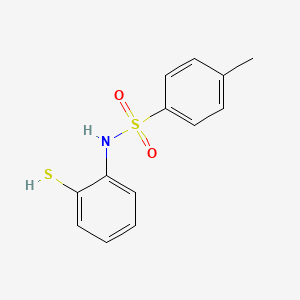
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
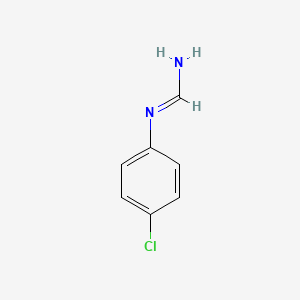
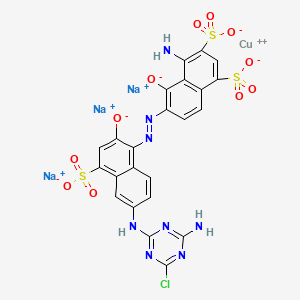

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
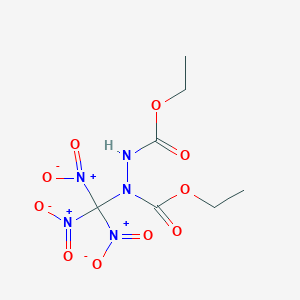

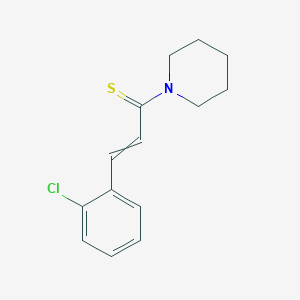

![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)

